Cas no 668-45-1 (2-Chloro-6-fluorobenzonitrile)
2-Chloro-6-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-fluorobenzonitrile
- 2-chloro-6-fluoro-benzonitrile
- 2-chloro-6-fluorophenylnitrile
- 2-fluoro-6-chlorobenzonitrile
- ncr bg ff
- 2-Chloro-6-fluorocyanobenzene
- AKOS BBS-00006480
- LABOTEST-BB LT00159627
- 6-Chloro-2-Fluorobenzonitrile
- 2-CHLORO-6-FLUOROBENZONITRILE 99% (H&
- 2-Chloro-6-fluorobenzonitrile 98%
- 2-Chloro-6-fluorobenzonitrile98%
- 2-fluoro-6-chlorophenyl carbonitrile
- AKOS000120932
- FT-0611854
- EINECS 211-571-2
- 668-45-1
- disodium4,4-diaminostilbene-2,2-disulphonate
- SCHEMBL186023
- AM20040986
- NS00042351
- W-104736
- MFCD00001780
- BCP21920
- CS-W020582
- AC-4042
- 2-Chloro-6-fluorobenzonitrile, purum, >=98.0% (GC)
- PS-8857
- InChI=1/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3
- DTXSID70216919
- Benzonitrile, 2-chloro-6-fluoro-
- 2-Chloro-6-fluorobenzonitrile, 98%
- EN300-18322
- Z57900338
- A8992
- F0001-1772
- 2-Chloro-6-fluorobenzoic acid nitrile
- STL169378
- DB-020878
- 3Q73QG9GNL
-
- MDL: MFCD00001780
- Inchi: 1S/C7H3ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
- InChI Key: XPTAYRHLHAFUOS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C#N)F
- BRN: 1940332
Computed Properties
- Exact Mass: 154.99400
- Monoisotopic Mass: 154.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: Lens powder.
- Density: 1.3760 (estimate)
- Melting Point: 57.0 to 61.0 deg-C
- Boiling Point: 104 °C/11 mmHg(lit.)
- Flash Point: 104-105°C/11mm
- Refractive Index: 1.539
- PSA: 23.79000
- LogP: 2.35078
- Solubility: Not determined
2-Chloro-6-fluorobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3439 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39-S36/37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
2-Chloro-6-fluorobenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloro-6-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804346-500g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 98% | 500g |
¥1,397.00 | 2022-09-29 | |
| TRC | C584733-500mg |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | C584733-1g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | C584733-2.5g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | C584733-5g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007948-25g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 98% | 25g |
¥65 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007948-5g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 98% | 5g |
¥28 | 2024-05-22 | |
| Fluorochem | 005390-1g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 005390-5g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 98% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 005390-25g |
2-Chloro-6-fluorobenzonitrile |
668-45-1 | 98% | 25g |
£19.00 | 2022-02-28 |
2-Chloro-6-fluorobenzonitrile Suppliers
2-Chloro-6-fluorobenzonitrile Related Literature
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Steven Holshouser,Matthew Dunworth,Tracy Murray-Stewart,Yuri K. Peterson,Pieter Burger,Joy Kirkpatrick,Huan-Huan Chen,Robert A. Casero,Patrick M. Woster Med. Chem. Commun. 2019 10 778
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Chunyan Zhang,Haowen Zhao,Zehua Li,Zuyu Liang,Shuo Qi,Mingyu Cai,Sheng Zhang,Xiaofei Jia,Guoying Zhang,Mao-Lin Hu Chem. Commun. 2020 56 9521
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3. The four-stage mechanism of chain reactionsZ. G. Szabó,T. Bérces,P. Huhn,F. Márta Trans. Faraday Soc. 1959 55 1127
Additional information on 2-Chloro-6-fluorobenzonitrile
2-Chloro-6-Fluorobenzonitrile (CAS No: 668-45-1)
2-Chloro-6-fluorobenzonitrile, also known by its CAS registry number CAS No: 668-45-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. The presence of these halogen substituents imparts distinct electronic and steric properties to the molecule, making it valuable for various applications.
The synthesis of 2-chloro-6-fluorobenzonitrile typically involves multi-step organic reactions, often utilizing halogenation and substitution techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions required for introducing the chlorine and fluorine atoms at specific positions on the benzene ring.
2-Chloro-6-fluorobenzonitrile exhibits interesting chemical reactivity due to the electron-withdrawing effects of both the cyano group and the halogen substituents. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. Recent studies have highlighted its potential as an intermediate in the development of novel drug candidates targeting various therapeutic areas, such as cancer and infectious diseases.
In terms of physical properties, 2-chloro-6-fluorobenzonitrile is typically a crystalline solid with a melting point around 100°C. Its solubility in common organic solvents like dichloromethane and acetonitrile makes it suitable for various solution-based reactions. The compound's stability under standard conditions further enhances its utility in laboratory settings.
The application of 2-chloro-6-fluorobenzonitrile extends beyond pharmaceuticals into materials science, where it serves as a building block for advanced materials such as polymers and coordination compounds. For example, recent research has demonstrated its use in synthesizing metal-organic frameworks (MOFs) with enhanced catalytic activity for gas separation and storage applications.
In conclusion, 2-chloro-6-fluorobenzonitrile (CAS No: 668-45-1) stands out as a critical compound in modern chemistry due to its unique structure, reactivity, and wide-ranging applications. Ongoing research continues to uncover new avenues for its use, underscoring its importance in both academic and industrial settings.
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